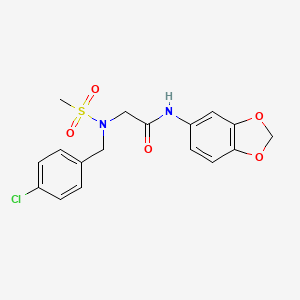![molecular formula C15H13Cl2FN2O B4772681 N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4772681.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea
描述
N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTR inhibitor or VX-770, and it is a promising drug candidate for the treatment of cystic fibrosis. In
作用机制
The mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea involves the inhibition of the CFTR protein. This compound binds to the CFTR protein and stabilizes its open state, which enhances the transport of chloride ions across cell membranes. This, in turn, improves the hydration of mucus in the lungs and other organs affected by cystic fibrosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea have been extensively studied in preclinical and clinical trials. This compound has been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea has been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.
实验室实验的优点和局限性
One of the major advantages of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea for lab experiments is its specificity for the CFTR protein. This compound has been shown to selectively inhibit the CFTR protein without affecting other ion channels or transporters. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea has a high potency, which makes it an ideal tool for studying the function of the CFTR protein.
One of the limitations of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea for lab experiments is its solubility. This compound has low solubility in water, which can make it difficult to work with in some experimental settings. Additionally, N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea is a relatively expensive compound, which can limit its use in some research settings.
未来方向
There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea and its effects on CFTR function. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea in different patient populations and disease states.
Conclusion
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea is a promising compound for the treatment of cystic fibrosis. This compound acts as a CFTR inhibitor and has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in patients with cystic fibrosis. While there are some limitations to the use of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea in lab experiments, its high potency and specificity for the CFTR protein make it an ideal tool for studying the function of this protein. Finally, there are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea, including optimization of the synthesis method, further studies of its mechanism of action, and clinical trials to evaluate its safety and efficacy.
科学研究应用
N-(4-chloro-2-fluorophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in cystic fibrosis. This compound acts as a CFTR inhibitor, which means it can increase the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis.
属性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-11-3-1-2-10(8-11)6-7-19-15(21)20-14-5-4-12(17)9-13(14)18/h1-5,8-9H,6-7H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBMILHTQQNUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4772603.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4772604.png)

![N-(3,5-dimethylphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B4772619.png)
![1-ethyl-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4772620.png)
![N-(3-methoxypropyl)-N'-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4772629.png)
![3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4772632.png)
![N'-[1-(3,5-dihydroxyphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B4772640.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(3-chlorophenyl)ethyl]butanamide](/img/structure/B4772659.png)
![6-chloro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]nicotinamide](/img/structure/B4772663.png)

![ethyl 2-[({2-[hydroxy(diphenyl)acetyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4772674.png)
![3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4772687.png)